molecular formula C21H16F4N2O4 B2689170 Ethyl 1-(4-fluorophenyl)-6-oxo-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-37-4

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2689170
CAS No.: 899993-37-4
M. Wt: 436.363
InChI Key: JVTGSHNIUDSRLL-UHFFFAOYSA-N
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Description

The compound is a pyridazine derivative with a fluorophenyl group, a trifluoromethylbenzyl group, and an ethyl carboxylate group. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms), and they have been studied for various biological activities . The fluorophenyl and trifluoromethyl groups are common in medicinal chemistry due to their ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the benzylic position is often reactive and can undergo reactions like free radical bromination and nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives related to the specified compound involves complex chemical reactions aiming to explore their potential biological activities. For example, the study on the synthesis of 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids discusses the preparation of a versatile intermediate from which a number of derivatives were synthesized, hinting at a methodology that could be applied to similar compounds for evaluating their in vitro biological activity (Ziegler et al., 1988).

Chemical Reactions and Product Formation

Research into transformations of enaminones to imidazolone derivatives presents a complex chemical pathway that results in the formation of various derivatives, showcasing the chemical flexibility and potential reactivity pathways that could be relevant to the compound (Bezenšek et al., 2012).

Potential Applications in Herbicidal Activities

The exploration of trifluoromethyl-promoted functional derivatives for potential monocotyledonous inhibitors demonstrates the agricultural application of such compounds, suggesting that similar structures could be investigated for herbicidal activities (Wu et al., 2006).

Antimicrobial Activity

Studies on the antimicrobial activity of synthesized compounds reveal that certain derivatives exhibit promising antibacterial and antifungal properties, indicating potential medical and pharmaceutical applications (Sarvaiya et al., 2019).

Synthesis Techniques and Characterization

Research into the synthesis and characterization of model compounds provides insights into the methods used for creating and analyzing compounds with specific structures, potentially applicable to the synthesis and study of the specified compound (Mure et al., 2003).

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-[[3-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N2O4/c1-2-30-20(29)19-17(31-12-13-4-3-5-14(10-13)21(23,24)25)11-18(28)27(26-19)16-8-6-15(22)7-9-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTGSHNIUDSRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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